molecular formula C44H74O2 B1441261 Ergosteryl palmitate CAS No. 3992-98-1

Ergosteryl palmitate

Cat. No. B1441261
CAS RN: 3992-98-1
M. Wt: 635.1 g/mol
InChI Key: OJDWINNMESMCGK-NXCSPJMSSA-N
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Description

Ergosteryl palmitate is a type of ergosteryl ester obtained by the formal condensation of the 3-hydroxy group of ergosterol with the carboxy group of hexadecanoic (palmitic) acid . Ergosterol is a mycosterol found in cell membranes of fungi and protozoa, serving many of the same functions that cholesterol serves in animal cells .


Synthesis Analysis

The biosynthesis of ergosterol, the precursor of ergosteryl palmitate, has been reported in yeast. The industrial production of ergosterol is achieved by yeast fermentation or extraction from fungal mycelia . The synthesis of HMG-CoA, catalyzed by HMGR, is a major metabolic checkpoint in ergosterol biosynthesis . Ergosteryl esters are selectively hydrolyzed to participate in membrane synthesis .


Molecular Structure Analysis

Ergosteryl palmitate has a molecular formula of C44H74O2. Its average mass is 635.057 Da and its monoisotopic mass is 634.568909 Da .


Chemical Reactions Analysis

Ergosteryl ester is a sterol ester obtained by formal condensation of the 3-hydroxy group of ergosterol with the carboxy group of any carboxylic acid .


Physical And Chemical Properties Analysis

Ergosteryl palmitate has a density of 1.0±0.1 g/cm3. Its boiling point is 667.2±54.0 °C at 760 mmHg .

Scientific Research Applications

Antimycobacterial Properties

Ergosteryl palmitate, along with other compounds isolated from the fungus Chaetomium globosum, exhibited activity towards Mycobacterium tuberculosis. This finding highlights its potential application in antimycobacterial therapies (Kanokmedhakul et al., 2002).

Cytotoxic and Antimalarial Activity

Ergosteryl palmitate, isolated from the fungus Chaetomium longirostre, displayed cytotoxicity against cancer cell lines and antimalarial activity against Plasmodium falciparum. This finding suggests its potential use in cancer and malaria treatment (Panthama et al., 2011).

Liquid Crystalline Properties

The study of ergosteryl fatty acid esters, including ergosteryl palmitate, revealed their liquid crystalline properties. These properties could be significant in the development of liquid crystal technologies (Knapp & Nicholas, 1970).

Role in Yeast Sterol Metabolism

In the yeast Saccharomyces cerevisiae, ergosteryl esters, including ergosteryl palmitate, play a role in the sterol metabolism throughout the yeast's culture cycle. Understanding this role could have implications in biotechnological applications involving yeast (Fenner & Parks, 1989).

Ergosterol Analysis in Mushrooms

A study on button mushrooms (Agaricus bisporus) utilized ergosteryl esters, including ergosteryl palmitate, to develop a method for determining free and esterified sterols. This method is important for nutritional analysis and quality control in food science (Hammann & Vetter, 2016).

Mechanism of Action

While the specific mechanism of action for ergosteryl palmitate is not available, ergosterol, an important component of the fungal cell membrane, is essential for fungal growth and development and is also very important for adaptation to stress in fungi .

Future Directions

While specific future directions for ergosteryl palmitate are not available, research into the physiological functions, biosynthesis, regulation of biosynthesis, and intracellular transportation of ergosterol, a component of ergosteryl palmitate, is ongoing .

properties

IUPAC Name

[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H74O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42(45)46-37-28-30-43(6)36(32-37)24-25-38-40-27-26-39(44(40,7)31-29-41(38)43)35(5)23-22-34(4)33(2)3/h22-25,33-35,37,39-41H,8-21,26-32H2,1-7H3/b23-22+/t34-,35+,37-,39+,40-,41-,43-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDWINNMESMCGK-NXCSPJMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)C=CC(C)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@H](C)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H74O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315331
Record name Ergosteryl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

635.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ergosteryl palmitate

CAS RN

3992-98-1
Record name Ergosteryl palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3992-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergosteryl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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